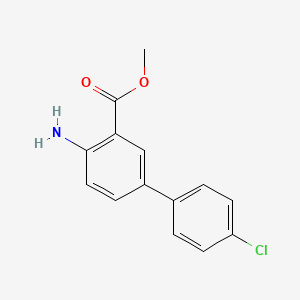

4-Amino-4'-chlorobiphenyl-3-carboxylic acid methyl ester

Übersicht

Beschreibung

4-Amino-4'-chlorobiphenyl-3-carboxylic acid methyl ester, also known as ACBCME, is a chemical compound that has been widely used in scientific research. This compound is a derivative of biphenyl and has been synthesized through various methods. The purpose of

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Indole derivatives, which include compounds like “methyl 2-amino-5-(4-chlorophenyl)benzoate”, have shown significant antiviral activities . For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Applications

Indole derivatives have also been reported to possess anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions.

Anticancer Applications

Indole derivatives have shown potential in the treatment of cancer cells . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .

Antimicrobial Applications

Indole derivatives have demonstrated antimicrobial activities, making them potentially useful in combating various microbial infections .

Antitubercular Applications

Certain indole derivatives have shown in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Antidiabetic Applications

Indole derivatives have also been found to possess antidiabetic properties , which could be beneficial in the treatment of diabetes.

Antimalarial Applications

Indole derivatives have shown potential in the treatment of malaria . They can be used to synthesize a variety of indole derivatives for antimalarial treatment .

Herbicidal Applications

Indole derivatives have been reported to possess herbicidal properties . They can be used in the development of new herbicides .

Eigenschaften

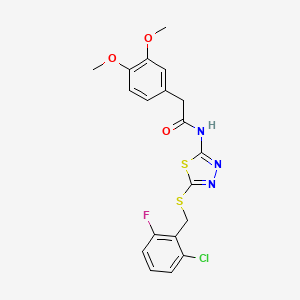

IUPAC Name |

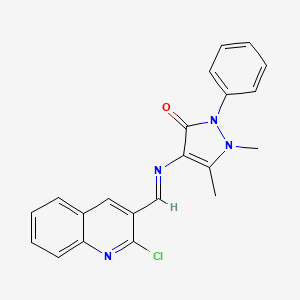

methyl 2-amino-5-(4-chlorophenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-14(17)12-8-10(4-7-13(12)16)9-2-5-11(15)6-3-9/h2-8H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZGSWKKIMGQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-4'-chlorobiphenyl-3-carboxylic acid methyl ester | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2-bromo-3-oxo-1-cyclohexenyl)amino]phenyl}acetamide](/img/structure/B2573773.png)

![6-Tert-butyl-2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2573779.png)

![4-Methyl-3-[[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2573788.png)

![3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride](/img/structure/B2573792.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2573794.png)